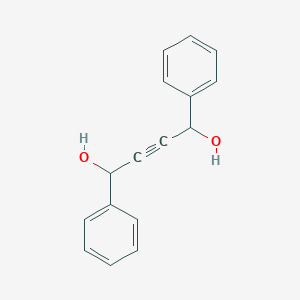

1,4-Diphenylbut-2-yne-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

4482-17-1 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1,4-diphenylbut-2-yne-1,4-diol |

InChI |

InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |

InChI Key |

JYKDEDMACOKPEM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |

Other CAS No. |

4482-17-1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diphenylbut 2 Yne 1,4 Diol and Its Analogues

Classical Approaches for Diaryldialkyne Diol Construction

Traditional methods for synthesizing these diols often rely on the reaction of carbonyl compounds with acetylenic nucleophiles or the coupling of pre-formed propargyl alcohols.

A foundational method for the synthesis of 1,4-diphenylbut-2-yne-1,4-diol involves the reaction of an acetylene (B1199291) dianion equivalent with two equivalents of an aromatic carbonyl compound, such as benzaldehyde (B42025). This approach is exemplified by the Favorskii reaction and the use of organometallic reagents like Grignard reagents. acs.orgnih.govthieme-connect.de

The Favorskii reaction, discovered in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions. acs.org A metal acetylide, formed in situ from an alkyne and a strong base like potassium hydroxide (B78521), attacks the carbonyl carbon of a ketone or aldehyde to form a propargyl alcohol. acs.org For the synthesis of this compound, this involves the double addition of the acetylene dianion to two molecules of benzaldehyde.

A more common and versatile approach utilizes Grignard reagents. thieme-connect.denih.govorganic-chemistry.org These organomagnesium halides (RMgX) are powerful nucleophiles that readily add to the electrophilic carbon of a carbonyl group. nih.govorganic-chemistry.org The synthesis of this compound can be achieved by reacting benzaldehyde with a pre-formed acetylenic di-Grignard reagent (BrMg-C≡C-MgBr). synarchive.com Alternatively, a two-step process can be used where ethynyl (B1212043) magnesium bromide is first reacted with one equivalent of benzaldehyde, and the resulting propargyl alcohol is then subjected to further reaction. In one specific procedure, ethynyl magnesium bromide was treated with methyllithium, and the resulting mixture was added to benzaldehyde to produce this compound. synarchive.com These reactions must be conducted under anhydrous conditions as Grignard reagents react vigorously with water. nih.gov

The oxidative coupling of terminal alkynes, particularly the Glaser-Hay coupling, provides a route to symmetrical diynes and can be adapted for the synthesis of 1,4-diaryl-2-butyne-1,4-diols. synarchive.comwikipedia.org The Glaser coupling, first reported in 1869, traditionally uses a copper(I) salt like CuCl in the presence of an oxidant such as air. wikipedia.org The Hay coupling is a modification that uses a soluble catalytic complex of copper(I) chloride with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which accelerates the reaction. synarchive.comwikipedia.orgustc.edu.cn

For the synthesis of this compound, this methodology involves the oxidative homodimerization of a propargyl alcohol precursor, 1-phenylprop-2-yn-1-ol. In this reaction, two molecules of the propargyl alcohol are coupled at their terminal alkyne positions in the presence of a copper catalyst and an oxidant to form the desired 1,4-diol. This strategy is effective for creating symmetrical 2-butyne-1,4-diol (B31916) derivatives.

| Coupling Reaction | Catalyst System | Key Features |

| Glaser Coupling | Cu(I) salt (e.g., CuCl), oxidant (air), base (ammonia) | One of the oldest coupling reactions for terminal alkynes. wikipedia.org |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) in pyridine (B92270) | A variation of Glaser coupling, useful in natural product synthesis. wikipedia.org |

| Hay Coupling | Catalytic CuCl/TMEDA complex, oxidant (air) | Accelerated reaction rate and improved solubility of the catalyst. synarchive.comwikipedia.org |

A solvent-free and efficient approach for the synthesis of 1,4-diarylbut-2-yne-1,4-diols utilizes the mechanochemical activation of calcium carbide (CaC₂). researchgate.netresearchgate.net This method involves the direct reaction of solid CaC₂, an inexpensive and readily available source of the ethynyl moiety, with aromatic ketones in a high-speed ball milling apparatus. researchgate.netresearchgate.net The mechanical energy from milling fractures the crystalline structure of CaC₂, exposing reactive sites and enabling the reaction to proceed without the need for a solvent or catalyst. researchgate.net

This technique has been successfully applied to a variety of substituted benzophenones to produce the corresponding tetra-aryl-but-2-yne-1,4-diols in good yields and with short reaction times. researchgate.net For instance, the reaction of 4,4′-dichlorobenzophenone with calcium carbide under milling conditions yields 1,1,4,4-tetrakis(4-chlorophenyl)but-2-yne-1,4-diol. researchgate.net The process represents a greener alternative to traditional solution-phase syntheses. researchgate.net

| Aromatic Ketone | Product | Yield | Reference |

| Benzophenone | 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol | 55% | researchgate.net |

| 4,4'-Dichlorobenzophenone | 1,1,4,4-Tetrakis(4-chlorophenyl)but-2-yne-1,4-diol | 48% | researchgate.net |

| 4,4'-Dimethylbenzophenone | 1,1,4,4-Tetrakis(4-methylphenyl)but-2-yne-1,4-diol | 50% (total products) | researchgate.net |

| 2-Benzoylpyridine | 1,4-Diphenyl-1,4-di(pyridin-2-yl)but-2-yne-1,4-diol | 53% (total products) | researchgate.net |

Yields represent isolated product or were determined by ¹H NMR analysis as specified in the source.

This compound can theoretically be prepared from the simpler, commercially available precursor, but-2-yne-1,4-diol. wikipedia.orgatamankimya.com This synthetic route involves a two-step process. The first step is the oxidation of the primary alcohol groups of but-2-yne-1,4-diol to the corresponding dialdehyde (B1249045) or dione (B5365651), but-2-yne-1,4-dione. The oxidation of but-2-yne-1,4-diol to acetylenedicarboxylic acid using chromium trioxide (CrO₃) is a known transformation, indicating the feasibility of oxidizing the hydroxyl groups. researchgate.net

The second step involves a double Grignard addition of a phenyl nucleophile, such as phenylmagnesium bromide (PhMgBr), to the two carbonyl groups of the but-2-yne-1,4-dione intermediate. This reaction would form the two C-Ph bonds and generate the tertiary alcohol functionalities, yielding the final product, this compound. While additions of Grignard reagents to but-2-yne-1,4-diol itself have been shown to yield but-2-ene-1,4-diols, the reaction with the dione intermediate provides a direct pathway to the desired diarylalkyne diol structure. grafiati.com

Modern Catalytic Strategies in Alkyne Diol Synthesis

Contemporary synthetic efforts are increasingly focused on the use of catalytic methods, particularly biocatalysis, to achieve high levels of stereoselectivity in the synthesis of chiral alkyne diols.

The synthesis of enantiomerically pure alkyne diols is a significant challenge in organic synthesis. Biocatalysis offers a powerful solution by employing enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to catalyze highly stereoselective reductions of prochiral ketones. rsc.orgmdpi.com While the direct enzymatic synthesis of this compound from benzaldehyde and acetylene has not been extensively reported, multi-enzyme cascade reactions provide a modern strategy to access chiral diarylalkyne diols. mdpi.comnih.gov

A typical biocatalytic approach involves the chemical synthesis of a prochiral diketone, such as 1,4-diphenylbut-2-yne-1,4-dione. This diketone can then be subjected to a stereoselective reduction using an engineered ketoreductase. These enzymes, which are often dependent on a nicotinamide (B372718) cofactor (NAD(P)H), can reduce the carbonyl groups to hydroxyl groups with exceptional control over the stereochemistry, yielding specific diastereomers and enantiomers of the target diol. acs.orgrsc.org

Recent advancements have demonstrated the power of enzymatic deracemization cascades. acs.orgresearchgate.netnih.gov In one such system, a racemic propargylic alcohol is oxidized by a peroxygenase to the corresponding ketone, which is then reduced by a highly selective (R)- or (S)-alcohol dehydrogenase to furnish a single enantiomer of the alcohol in high yield and enantiomeric excess. acs.orgresearchgate.netnih.gov Applying this logic, the two ketone groups in 1,4-diphenylbut-2-yne-1,4-dione could be reduced sequentially or simultaneously by one or more stereocomplementary KREDs to access any of the possible stereoisomers of this compound.

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage | Reference |

| Ketoreductase (KRED) | Asymmetric reduction | Prochiral alkynyl ketones | High enantio- and diastereoselectivity for chiral diol synthesis. | mdpi.comrsc.org |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction / oxidation | Alkynyl ketones / Racemic propargyl alcohols | Enables kinetic resolutions and deracemization cascades. mdpi.comnih.gov | |

| Peroxygenase | Oxidation | Racemic propargyl alcohols | Used in cascade reactions to convert racemic alcohols to ketones for subsequent stereoselective reduction. acs.orgresearchgate.netnih.gov | |

| Benzaldehyde Lyase | C-C bond formation (Carboligation) | Benzaldehyde | Catalyzes C-C bond formation, though application to this specific diol is not established. researchgate.net |

Development of Advanced Catalysts for Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogs has been significantly advanced through the development of sophisticated catalysts. These catalysts are designed to improve reaction efficiency, yield, and selectivity.

Ruthenium-based complexes, for instance, have demonstrated notable catalytic activity. A ruthenium-pincer complex, specifically the Ru-PNP complex, has been effectively used in the synthesis of related diols. tu-darmstadt.de The efficiency of such catalytic systems can be influenced by reaction conditions, including temperature and the presence of additives. For example, in the synthesis of ethanolamine (B43304) from ethylene (B1197577) glycol using a Ru-PNP catalyst, the addition of water was found to enhance the selectivity of the reaction. tu-darmstadt.de

In the broader context of acetylenic diol synthesis, metal-organic frameworks (MOFs) have been utilized to create highly effective catalysts. One such example is a catalyst composed of CuO/Bi2O3 nanoparticles supported on g-C3N4, derived from a MOF. acs.org This catalyst design facilitates the activation of CuO to Cu2C2 species, which are crucial for the ethynylation reaction, and enhances catalyst stability, leading to improved catalytic performance. acs.org

The development of hierarchical catalysts, such as spherical malachite microspheres, has also shown great promise for industrial applications. acs.org These catalysts, synthesized via methods like cooling crystallization, exhibit excellent wear resistance and sustained catalytic activity over time, which are critical attributes for large-scale production. acs.org

For specific transformations involving 1,4-diols, such as their conversion to N-heteroaromatics, ruthenium catalysts have again proven effective. A specific ruthenium complex has been shown to catalyze the dehydrogenative coupling of 1,4-diols with ammonia (B1221849) to produce pyrroles and pyrrolidines. nih.gov

The table below summarizes various catalysts used in the synthesis of diols and related compounds, highlighting their composition and the context of their application.

| Catalyst System | Application | Key Features |

| Ru-PNP complex | Synthesis of ethanolamine and ethylenediamine (B42938) from ethylene glycol | Homogeneous catalyst, activity and selectivity influenced by temperature and additives. tu-darmstadt.de |

| MOF-derived CuO/Bi2O3 on g-C3N4 | Ethynylation of formaldehyde (B43269) for 1,4-butynediol synthesis | Synergistic effect enhances catalytic efficacy and stability. acs.org |

| Spherical malachite microspheres | Ethynylation of formaldehyde for 1,4-butynediol synthesis | Excellent wear resistance and sustained catalytic performance. acs.org |

| Ruthenium complex | Dehydrogenative coupling of 1,4-diols with ammonia | Synthesis of N-heteroaromatics like pyrroles and pyrrolidines. nih.gov |

| [Pt(PPh3)4] | Diboration of 1,3-diynes | Enables selective synthesis of boryl-functionalized enynes. nih.govacs.org |

Chemo- and Regioselective Synthesis Considerations for this compound

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. The presence of multiple reactive sites in the precursors necessitates precise control over reaction conditions and catalyst choice to obtain the desired product.

In the context of reactions involving 1,4-diols, the selective functionalization of one hydroxyl group over the other is a common challenge. While not specific to this compound, studies on related 1,4-but-2-ene diols have demonstrated the catalytic formation of (Z)-1,4-but-2-ene diols with high stereoselectivity. researchgate.net This is achieved using vinyl-substituted cyclic carbonates and water as a nucleophile, a process where hyperconjugation within the catalytic intermediate is believed to control the stereochemical outcome. researchgate.net

The synthesis of substituted furans from but-2-yne-1,4-diols provides another example of the importance of regioselectivity. Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols can lead to tri- and tetrasubstituted furans, with the substitution pattern on the furan (B31954) ring being dependent on the starting materials and reaction pathway. ntu.edu.sg

Furthermore, metal-catalyzed reactions of 1,3-diynes, which are structurally related to the but-2-yne-1,4-diol backbone, highlight the challenges in controlling regioselectivity. The hydrofunctionalization of unsymmetrical 1,3-diynes often leads to mixtures of isomers due to the difficulty in controlling the initial addition across one of the two triple bonds. mdpi.com

The following table outlines different synthetic strategies where chemo- and regioselectivity are key considerations.

| Reaction Type | Substrates | Products | Key Selectivity Aspect |

| Catalytic formation of (Z)-1,4-but-2-ene diols | Vinyl-substituted cyclic carbonates, water | (Z)-1,4-but-2-ene diols | High stereoselectivity towards the (Z)-isomer. researchgate.net |

| Brønsted acid-catalyzed cycloisomerization | But-2-yne-1,4-diols | Tri- and tetrasubstituted furans | Regioselectivity in the formation of the furan ring. ntu.edu.sg |

| Gold-catalyzed hydroarylation | Unsymmetrical 1,3-diynes, pyrroles | Isomeric mixtures of indoles | Control of the initial hydroarylation step. mdpi.com |

| Platinum-catalyzed diboration | Unsymmetrical 1,3-diynes | Monoaddition products | Selective addition to one of the alkyne units. acs.org |

Scalability and Production Methodologies for Academic and Industrial Applications

The transition from laboratory-scale synthesis to academic and industrial-scale production of this compound and related compounds requires robust and scalable methodologies. The Reppe synthesis, which involves the reaction of acetylene with formaldehyde, is a well-established industrial process for producing the parent compound, 1,4-butynediol. atamanchemicals.comnih.gov This process is typically carried out in the presence of a copper bismuth catalyst. atamanchemicals.com

For the production of substituted acetylenic diols, such as this compound, Favorskii-type reactions are often employed. uni-giessen.de Recent advancements have explored mechanochemical methods, using ball milling, to carry out these reactions under solvent-free conditions, which can offer advantages in terms of environmental impact and scalability. uni-giessen.de

The choice of solvent and extraction method is also critical for scalable production. In the synthesis of acetylenic diols from ketones and acetylene, using an aliphatic hydrocarbon as the reaction solvent followed by extraction with an aprotic polar solvent or methanol (B129727) can facilitate the separation of the product from byproducts, leading to high-purity compounds. google.com

The development of catalysts with high stability and wear resistance, such as the previously mentioned spherical malachite catalysts, is a key factor in ensuring the economic viability of industrial-scale production. acs.org These catalysts can be used in continuous flow reactors, which are often more efficient for large-scale manufacturing than batch processes.

The table below provides an overview of production methodologies and their suitability for different scales of application.

| Production Method | Key Reactants | Scale of Application | Noteworthy Features |

| Reppe Synthesis | Acetylene, Formaldehyde | Industrial | Established process for 1,4-butynediol production. atamanchemicals.comintratec.us |

| Favorskii-type Reaction (Mechanochemical) | Ketones, Calcium Carbide | Academic/Pilot | Solvent-free conditions, potential for scalability. uni-giessen.de |

| Catalytic Hydrogenation of Maleic Anhydride (B1165640) | Maleic Anhydride, Hydrogen | Industrial | Sustainable route as maleic anhydride can be derived from biomass. researchgate.net |

| Grignard Reaction | γ-Butyrolactone, Phenyl Magnesium Bromide | Laboratory | Synthesis of 1,1-diphenylbutane-1,4-diol, a related compound. |

Reaction Mechanisms and Chemical Transformations of 1,4 Diphenylbut 2 Yne 1,4 Diol

Reactivity of Hydroxyl Functional Groups

The presence of two secondary benzylic hydroxyl groups dictates a significant portion of the molecule's reactivity. These alcohol groups can undergo reactions typical of secondary alcohols, such as esterification and oxidation.

The conversion of the hydroxyl groups in 1,4-diphenylbut-2-yne-1,4-diol to esters is a standard transformation for alcohols. This can be achieved through various established methods, most commonly by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and catalyze the reaction.

For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding diacetate ester. These reactions proceed via a nucleophilic acyl substitution mechanism where the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. Given the presence of two hydroxyl groups, the reaction can be controlled to produce either the monoester or the diester by adjusting the stoichiometry of the acylating agent.

The secondary alcohol groups of this compound can be oxidized to ketones. The complete oxidation of both hydroxyl groups results in the formation of 1,4-diphenylbut-2-yne-1,4-dione, a diketone. A key challenge in this transformation is to perform the oxidation without affecting the sensitive alkyne triple bond.

A classic and effective method for this specific transformation is the Jones oxidation. thermofisher.cn This reaction utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. The Jones reagent is a strong oxidizing agent that readily converts secondary alcohols to ketones, typically without reacting with non-terminal carbon-carbon triple bonds. thermofisher.cn Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are also suitable for this oxidation under milder conditions. Manganese dioxide (MnO₂) is another effective oxidant for converting benzylic and allylic alcohols to the corresponding carbonyl compounds and is often used for its selectivity.

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | 0-25 °C | 1,4-Diphenylbut-2-yne-1,4-dione | Strong oxidant; reaction is typically fast. thermofisher.cn |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp. | 1,4-Diphenylbut-2-yne-1,4-dione | Milder conditions compared to Jones oxidation. |

| Manganese Dioxide (MnO₂) | DCM or Chloroform (B151607), Reflux | 1,4-Diphenylbut-2-yne-1,4-dione | Selective for benzylic/allylic/propargylic alcohols. |

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions. It also provides a site for catalytic hydrogenation.

The alkyne bond can undergo electrophilic addition reactions. For example, it can react with halogens like bromine (Br₂). Based on the reactivity of the simpler analogue, 2-butyne-1,4-diol (B31916), the reaction of this compound with one equivalent of bromine would be expected to yield the trans-dibromoalkene, (E)-2,3-dibromo-1,4-diphenylbut-2-ene-1,4-diol, via an anti-addition mechanism. google.com The addition of a second equivalent of bromine would lead to the formation of 2,2,3,3-tetrabromo-1,4-diphenylbutane-1,4-diol. These reactions are typically carried out in an inert solvent such as chloroform or carbon tetrachloride. google.com

Catalytic hydrogenation can reduce the alkyne moiety selectively to an alkene or fully to an alkane, depending on the catalyst and reaction conditions employed. This selectivity is crucial for synthetic applications.

Semi-hydrogenation to Alkenes: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. The most common catalyst for this transformation is the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). nih.govmasterorganicchemistry.com Hydrogenation of this compound using a Lindlar catalyst results in the syn-addition of two hydrogen atoms across the triple bond, stereoselectively yielding the cis-alkene, (Z)-1,4-diphenylbut-2-ene-1,4-diol. nih.gov

Full Hydrogenation to Alkanes: For complete reduction of the alkyne to an alkane, more active catalysts are used. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the triple bond completely to a single bond, yielding 1,4-diphenylbutane-1,4-diol. researchgate.netresearchgate.net This process involves the initial formation of the alkene, which is then immediately reduced to the alkane under the reaction conditions. researchgate.net

| Catalyst System | Product | Stereochemistry | Extent of Reduction |

|---|---|---|---|

| H₂, Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-1,4-Diphenylbut-2-ene-1,4-diol | cis (syn-addition) | Semi-hydrogenation nih.govmasterorganicchemistry.com |

| H₂, Palladium on Carbon (Pd/C) | 1,4-Diphenylbutane-1,4-diol | Not applicable | Full hydrogenation researchgate.netresearchgate.net |

| H₂, Platinum Oxide (PtO₂) | 1,4-Diphenylbutane-1,4-diol | Not applicable | Full hydrogenation |

Cascade and Rearrangement Reactions Involving this compound

Under certain conditions, particularly acidic ones, this compound can undergo complex reactions involving multiple steps, such as rearrangements and cascade reactions.

One of the most significant of these is the Meyer-Schuster rearrangement. wikipedia.orgrsc.org This acid-catalyzed reaction is characteristic of secondary and tertiary propargylic alcohols. The mechanism involves the protonation of one of the hydroxyl groups, followed by its elimination as water to form a carbocation. wikipedia.org This intermediate then rearranges to a resonance-stabilized allenyl carbocation. Attack by water and subsequent tautomerization yields an α,β-unsaturated ketone. wikipedia.org In the case of this compound, this rearrangement could potentially lead to the formation of various unsaturated keto-alcohols or diketones.

Another important acid-catalyzed transformation is the cycloisomerization to form substituted furans. Treatment of but-2-yne-1,4-diols with a Brønsted acid like p-toluenesulfonic acid (p-TsOH) can initiate a cascade reaction. figshare.com The reaction likely proceeds through the protonation of a hydroxyl group and elimination, similar to the Meyer-Schuster rearrangement, but instead of an external nucleophilic attack by water, an intramolecular cyclization occurs involving the second hydroxyl group. Subsequent dehydration leads to the formation of a stable aromatic furan (B31954) ring. For this compound, this reaction would be expected to produce 2,5-diphenylfuran.

Acid-Catalyzed Reactions with Naphthols Yielding Vinylnaphthofurans and Naphthopyrans

The acid-catalyzed reaction of 1,4-diaryl-2-butyne-1,4-diols, including this compound, with naphthols is a notable transformation that leads to the formation of vinylnaphthofurans and, in some cases, naphthopyrans. This reaction provides a straightforward, one-pot synthesis for these complex heterocyclic systems. researchgate.netresearchgate.net

The proposed mechanism for the reaction with 2-naphthol (B1666908) commences with the protonation of one of the hydroxyl groups of the diol, followed by the elimination of a water molecule to generate a resonance-stabilized propargyl/allenyl carbocation. researchgate.net Nucleophilic attack by the naphthol at the C2 or C4 position of this intermediate can occur. Subsequent intramolecular cyclization involving the naphthol oxygen atom and the remaining carbocation, followed by dehydration, leads to the formation of the furan ring. A final elimination step generates the vinyl group, yielding the 3-vinylnaphthofuran product. The reaction of 1,1,4,4-tetraarylbut-2-yne-1,4-diols with 2-naphthol has been shown to unexpectedly produce 1-vinylidene-1,2-dihydronaphtho[2,1-b]furans. acs.org

A variation of this reaction using 1,1-diarylprop-2-yn-1-ols and naphthols under alumina (B75360) catalysis can yield both photochromic naphtho[1,2-b]pyrans and naphtho[2,1-b]pyrans. The outcome of the reaction is dependent on the substitution pattern of the naphthol.

The table below summarizes representative examples of products obtained from the acid-catalyzed reaction of acetylenic diols with naphthols.

| Reactants | Catalyst | Product(s) | Reference |

| 1,1-Diphenylbut-2-yne-1,4-diol and 2-Naphthol | Acid | 3-(1,2-Diphenylvinyl)-2-phenylnaphtho[2,1-b]furan | researchgate.net |

| 1,1,4,4-Tetraarylbut-2-yne-1,4-diols and 2-Naphthol | p-Toluenesulfonic acid | 1-Vinylidene-1,2-dihydronaphtho[2,1-b]furans | acs.org |

| 1,1-Diarylprop-2-yn-1-ols and 1-Naphthol | Alumina | Naphtho[1,2-b]pyrans and Propenylidenenaphthalenones | |

| 1,1-Diarylprop-2-yn-1-ols and 2-Naphthol | Alumina | Naphtho[2,1-b]pyrans |

Electrocyclization Processes and Related Photochemical Rearrangements

The vinylnaphthofurans synthesized from this compound and its derivatives are often photochromic. researchgate.net These colorless or pale-colored compounds, upon irradiation with UV light at room temperature, undergo a 6π-electrocyclization reaction. researchgate.netresearchgate.net This process is characteristic of stilbene-type molecules and results in the formation of a thermally stable, intensely colored species, which is typically orange. researchgate.netresearchgate.net

The general mechanism for this photochromic behavior involves the conversion of the vinylnaphthofuran to a dihydronaphthalene-like intermediate, which is the colored photoisomer. researchgate.net This transformation is a reversible process, and the original colorless vinylnaphthofuran can be regenerated by exposing the colored isomer to visible light. researchgate.net Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structures of these photoisomers. researchgate.net In some instances, prolonged UV irradiation can lead to the formation of side products, such as an unusual bicyclic compound formed through an intramolecular photochemical Diels-Alder reaction. researchgate.net

The photochemical behavior of these systems is a key area of research due to their potential applications in molecular switches and photoactive materials.

Mechanistic Studies of Diol Transformations and Rearrangements in Related Systems

The acid-catalyzed transformation of this compound and related acetylenic 1,4-diols can also lead to the formation of substituted furans. This reaction is considered a variation of the Paal-Knorr furan synthesis, which traditionally involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org

In the context of 2-yne-1,4-diols, the proposed mechanism involves an initial acid-catalyzed isomerization of the diol into the corresponding 1,4-diketone. This isomerization is a key step and can be facilitated by certain catalysts. Once the 1,4-dicarbonyl intermediate is formed, the reaction proceeds via the established Paal-Knorr mechanism. This involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring. wikipedia.orgorganic-chemistry.org

The efficiency and selectivity of this transformation can be influenced by the reaction conditions. For instance, in the Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols, a divergence in product selectivity has been observed with slight modifications of the reaction conditions. figshare.com

Reactions with Phosphines and Formation of Zwitterionic Intermediates

The reaction of acetylenic diols with phosphines can lead to the formation of various organophosphorus compounds. While specific studies on the formation of zwitterionic intermediates directly from the reaction of this compound with simple phosphines are not extensively detailed in the reviewed literature, related systems offer insights into potential reaction pathways.

For instance, but-2-yne-1,4-diol is known to react with bis(triphenylphosphine)platinum(0) to form a complex where the alkyne coordinates to the platinum center. researchgate.net This indicates the accessibility of the triple bond to interaction with phosphorus-containing reagents.

In the absence of a metal catalyst, the reaction of activated alkynes with phosphines is known to generate zwitterionic intermediates. Although not directly involving this compound, the reaction of tris(tetramethylguanidinyl)phosphine with C60 fullerene, an electron-deficient polyene, results in the formation of isolable zwitterionic phosphonium (B103445) fullerides. rsc.org This demonstrates the principle of zwitterion formation from the nucleophilic attack of a phosphine (B1218219) onto an unsaturated carbon framework. It is plausible that under specific conditions, the triple bond of this compound could be sufficiently activated to react with a nucleophilic phosphine to form a transient zwitterionic intermediate, which could then undergo further reactions.

Derivatives, Analogues, and Advanced Materials Science Applications

Structurally Modified 1,4-Diphenylbut-2-yne-1,4-diol Analogues

Structural modification of the parent diol, either by introducing electron-withdrawing groups like fluorine or by replacing the phenyl rings with heteroaromatic systems, dramatically alters the molecule's chemical reactivity and physical properties.

The introduction of fluorine into organic molecules can profoundly influence their electronic properties, stability, and biological activity. While direct fluorination of this compound is not widely documented, related reactivity studies highlight the selective transformation of the diol functional groups.

A key reaction involves the selective oxidation of the hydroxyl groups in this compound to the corresponding dione (B5365651), 1,4-diphenyl-2-butyne-1,4-dione, without affecting the carbon-carbon triple bond. researchgate.net This transformation has been achieved using powerful and selective oxidizing agents like dioxiranes, including the fluorinated methyl(trifluoromethyl)dioxirane (B1250162) (TFDO). researchgate.net TFDO, in particular, has proven to be the reagent of choice for this oxidation, providing optimal yields of the target alkyne-1,4-diones, which are themselves valuable and versatile synthetic intermediates. researchgate.net The high electrophilicity of the oxygen atom transferred from TFDO allows this oxidation to occur under mild, neutral conditions. researchgate.net

The general mechanism for such fluorination reactions, when applied to other ketone-like substrates using reagents like Selectfluor®, is proposed to involve an enol or enolic tautomer intermediate that attacks the electrophilic fluorine source. sapub.org

Table 1: Selective Oxidation of this compound This table summarizes the yield of 1,4-diphenyl-2-butyne-1,4-dione obtained from the oxidation of this compound using different dioxirane (B86890) reagents.

| Oxidizing Reagent | Reagent Name | Product | Yield (%) |

|---|---|---|---|

| Dimethyldioxirane (DDO) | Non-fluorinated | 1,4-Diphenyl-2-butyne-1,4-dione | Moderate |

Replacing the phenyl groups of this compound with heteroaromatic rings leads to analogues with distinct electronic and structural properties. A notable area of research is the synthesis of "wheel-and-axle" type diol hosts where a central alkyne (ethynylene) "axle" is capped by bulky heteroaromatic "wheels". researchgate.netresearchgate.net

Researchers have successfully synthesized new diol hosts featuring two di(benzo[b]thien-2-yl)hydroxymethyl units attached to a central ethynylene core. researchgate.netresearchgate.net This design strategy produces molecules with a remarkable capability for forming inclusion compounds. researchgate.net The synthesis of these heteroaromatic analogues has been described, and their ability to incorporate solvent molecules has been extensively studied. researchgate.netresearchgate.net Furthermore, alkynyl diols bearing thiophene (B33073) and furan (B31954) substituents have been synthesized and used as precursors in cascade cyclization reactions to produce complex fused-ring systems like thieno[3,2-b]thiophenes. mdpi.com

Supramolecular Chemistry and Host-Guest Interactions

The defined geometry and hydrogen-bonding capabilities of alkyne diols make them excellent candidates for constructing supramolecular assemblies. These non-covalent structures are of great interest in areas such as chemical separation, sensing, and molecular recognition.

Acetylenic diols, particularly the heteroaromatic analogues of this compound, are effective hosts for forming crystalline inclusion compounds, also known as clathrates. researchgate.net The "wheel-and-axle" design, featuring bulky terminal groups like di(benzo[b]thien-2-yl)hydroxymethyl on an alkyne spacer, creates cavities in the crystal lattice that can trap guest molecules. researchgate.netresearchgate.net

X-ray diffraction analysis of these crystals reveals how the host molecules arrange to accommodate a variety of guest solvent molecules. researchgate.net Studies have shown that diol hosts with thiophene units can form complexes with a wide range of guests, including alcohols, amines, ketones, esters, and ethers. researchgate.net This host-guest chemistry is not limited to solvent inclusion; it can also be used for purification. For instance, propargyl alcohols like 1-(2-chlorophenyl)-1-phenylpropargyl alcohol can be purified by forming a specific crystalline complex with a tertiary diamine such as 1,4-diazabicyclo[2.2.2]octane, which is later removed to yield the pure alcohol. google.com

Table 2: Host-Guest Systems Based on Heteroaromatic Alkyne Diols This table provides examples of host molecules and the types of guest molecules they can incorporate into their crystalline structures.

| Host Molecule | Host Type | Guest Molecules |

|---|---|---|

| Diol with di(benzo[b]thien-2-yl)hydroxymethyl units | Wheel-and-axle alkyne diol | Various organic solvents |

| Diol with thiophene units | Wheel-and-axle alkyne diol | Alcohols, amines, ketones, esters, sulfoxides, amides, cyclic ethers |

Polymeric Materials and Macromolecular Architectures

The presence of two hydroxyl groups allows this compound to act as a monomer in step-growth polymerization reactions, leading to the formation of polymers with the rigid butyne unit incorporated into the main chain.

This compound is a potential building block for synthesizing specialized polymers like polyurethanes and polyesters. The diol functionality can react with diisocyanates to form polyurethane chains or with dicarboxylic acids (or their derivatives like acyl chlorides) to form polyester (B1180765) chains.

While specific industrial-scale production of polymers from the diphenyl derivative is not widely reported, the simpler parent compound, but-2-yne-1,4-diol, is known to be a precursor in the manufacture of polyurethanes. wikipedia.orgatamankimya.com This establishes the chemical viability for using alkyne diols in this capacity. Incorporating the rigid, linear butyne unit and the bulky phenyl groups from this compound into a polymer backbone would be expected to impart unique properties, such as increased thermal stability, modified solubility, and specific optical characteristics, making these polymers candidates for functional materials in advanced applications.

Table 3: Potential Polymerization Reactions with this compound This table outlines the general reaction schemes for the formation of polyurethanes and polyesters using this compound as the diol monomer.

| Polymer Type | Co-monomer | Resulting Polymer Linkage | Polymer Backbone Feature |

|---|---|---|---|

| Polyurethane | Diisocyanate (e.g., O=C=N-R-N=C=O) | Urethane (-NH-COO-) | Contains butyne unit |

Applications in Epoxy Resins and Advanced Composite Formulations

While direct, extensive research on incorporating this compound into epoxy resins and composites is not widely documented in publicly available literature, the functionalities present in the molecule suggest its potential utility. The diol groups can react with epoxy groups, integrating the rigid diphenylacetylene (B1204595) unit into the polymer backbone. This incorporation could theoretically enhance the thermal stability and mechanical properties of the resulting composite material. The principle is analogous to the use of other diols, like 2-butyne-1,4-diol (B31916), which serve as precursors in the manufacture of various polymers, including polyurethanes. atamankimya.com The rigidity of the butynediol structure is a desirable trait for creating strong and durable materials. atamankimya.com

Nanomaterial Synthesis Utilizing Alkyne Diol Reducing Agents

The reducing potential of alkyne diols has been harnessed in the synthesis of metallic nanoparticles, offering a straightforward and effective method for their production.

Elucidation of Mechanism in Stable Gold Nanoparticle Formation

Research has demonstrated a novel, room-temperature method for synthesizing stable gold nanoparticles (AuNPs) using but-2-yne-1,4-diol as a reducing agent for tetrachloroauric acid (HAuCl4). researchgate.net This process is noteworthy for its simplicity, as it does not require external surface-active stabilizing agents to achieve stable nanoparticles. researchgate.net The reduction of Au³⁺ to Au nanoparticles occurs almost instantaneously. researchgate.net

The proposed mechanism for the formation of these nanoparticles involves several stages, including particle growth through both the coalescence of initial nuclei and the subsequent attachment of individual gold atoms (monomer attachment). researchgate.net The stability of the resulting nanoparticles can be understood through the lens of the Derjaguin–Landau–Verwey–Overbeek (DLVO) theory, which explains the balance between attractive and repulsive forces that govern colloid stability. researchgate.net

Alkynes, in general, have emerged as promising stabilizing ligands for gold nanoparticles. researchgate.net In some synthesis methods, the alkyne can act as both a reducing agent and a capping agent, preventing the aggregation of the nanoparticles. The interaction between the alkyne and the gold surface can lead to the formation of a protective layer, ensuring the long-term stability of the colloidal solution. nih.gov Studies using various analytical techniques, such as UV-visible spectroscopy, have been employed to monitor the formation and stability of these gold nanoparticles. researchgate.netnih.gov

| Parameter | Observation | Significance |

| Reducing Agent | But-2-yne-1,4-diol | Enables room-temperature synthesis of gold nanoparticles. researchgate.net |

| Precursor | Tetrachloroauric acid (HAuCl₄) | Source of Au³⁺ ions for reduction. researchgate.net |

| Stabilization | Inherent to the process | No external stabilizing agents are required for nanoparticle stability. researchgate.net |

| Formation Mechanism | Coalescence of nuclei and monomer attachment | Describes the growth process of the nanoparticles. researchgate.net |

| Stability Theory | DLVO theory | Explains the excellent stability of the formed nanoparticles. researchgate.net |

Precursors for Advanced Organic Frameworks and Carbon Allotropes

The rigid, well-defined geometry of this compound makes it an ideal building block for the construction of highly ordered, large-scale molecular architectures, including novel forms of carbon.

Strategic Use in the Construction of Carbo-benzenes and Carbo-cyclohexadienes

This compound serves as a key starting material in the multi-step synthesis of precursors for carbo-benzenes, which are expanded analogues of benzene (B151609). academie-sciences.fr The synthesis of these complex macrocyclic structures often involves the creation of larger molecules called rsc.orgpericyclynes. academie-sciences.fracademie-sciences.fr

A common synthetic strategy involves the oxidation of this compound to the corresponding diketone, 1,4-diphenylbut-2-yne-1,4-dione. academie-sciences.fracademie-sciences.fr This diketone can then be used in subsequent steps to build the larger pericyclynic framework. academie-sciences.fr These pericyclynes, which are hexaoxy- rsc.orgpericyclynes, are the direct precursors to carbo-benzenes and can be converted to the final carbo-benzene structure through a reductive aromatization process. researchgate.net

Furthermore, by strategically modifying the substituents on the pericyclyne precursor, it is possible to selectively synthesize carbo-cyclohexadienes. rsc.orgrsc.org For instance, the introduction of trifluoromethyl groups can "lock" one of the 1,4-dioxybut-2-yne edges of the precursor, preventing its complete reduction and leading to the formation of a carbo-cyclohexadiene instead of a fully aromatic carbo-benzene. rsc.org This demonstrates the versatility of this compound derivatives in creating a range of novel carbon-rich molecules with unique electronic and structural properties. rsc.orgrsc.org

| Starting Material | Intermediate(s) | Final Product(s) | Synthetic Strategy |

| This compound | 1,4-Diphenylbut-2-yne-1,4-dione, Hexaoxy- rsc.orgpericyclynes | Carbo-benzenes, Carbo-cyclohexadienes | Oxidation, Macrocyclization, Reductive Aromatization academie-sciences.fracademie-sciences.frresearchgate.netrsc.org |

Theoretical and Computational Studies on 1,4 Diphenylbut 2 Yne 1,4 Diol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a primary tool for predicting a wide range of molecular properties.

Conformational Analysis and Geometrical Optimization

For 1,4-Diphenylbut-2-yne-1,4-diol, a conformational analysis using DFT would be essential to identify the most stable three-dimensional arrangements of the molecule. This process involves calculating the potential energy of the molecule as a function of the rotation around its single bonds, particularly the C-C bonds connecting the hydroxyl and phenyl groups to the central alkyne unit. The presence of the bulky phenyl groups would likely lead to significant steric hindrance, influencing the preferred orientations of these groups.

Geometrical optimization would follow, where the geometry of each identified conformer is fully relaxed to find the lowest energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. It would be expected that the central but-2-yne fragment would remain largely linear, while the phenyl and hydroxyl groups would adopt specific orientations to minimize steric clash and potentially form intramolecular hydrogen bonds.

Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Illustrative)

| Parameter | Predicted Value |

| C≡C Bond Length | ~1.21 Å |

| C-C (alkyne-CHOH) Bond Length | ~1.45 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.97 Å |

| C-C (CHOH-phenyl) Bond Length | ~1.51 Å |

| ∠(C≡C-C) Angle | ~178° |

| ∠(C-C-O) Angle | ~110° |

| Dihedral Angle (O-C-C-Phenyl) | Varies with conformer |

Electronic Structure and Redox Properties

DFT calculations would provide a detailed picture of the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The phenyl groups, being electron-rich, would be expected to significantly influence the energies and spatial distributions of these frontier orbitals.

Redox properties, such as ionization potential and electron affinity, can be predicted from the HOMO and LUMO energies, respectively, using Koopmans' theorem as a first approximation. These values would indicate the ease with which the molecule can be oxidized or reduced.

Rationalization of Reaction Selectivity and Mechanisms

DFT is a valuable tool for elucidating reaction mechanisms. For reactions involving this compound, such as its oxidation, reduction, or participation in cyclization reactions, DFT could be used to map out the potential energy surface. This would involve locating and characterizing the transition state structures that connect reactants to products. The activation energies calculated for different possible pathways would help in understanding and predicting the selectivity of a reaction. For instance, in an acid-catalyzed cyclization, DFT could determine whether the reaction proceeds via a furan (B31954) or a different heterocyclic system by comparing the energy barriers of the competing pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. For this compound, an MD simulation would provide insights into its conformational landscape by simulating the molecule's movements at a given temperature. This would reveal the accessible conformations and the frequency of transitions between them, offering a more complete picture than a static conformational analysis.

Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one could investigate how these molecules pack in a condensed phase and identify the dominant intermolecular forces, such as hydrogen bonding and π-stacking between the phenyl rings.

Quantum Chemical Calculations for Reaction Energetics and Transition States

High-level quantum chemical calculations, such as coupled-cluster methods, while computationally more expensive than DFT, can provide more accurate reaction energetics. For key reaction steps identified through DFT, these methods could be used to refine the energies of reactants, products, and transition states. This would lead to more reliable predictions of reaction rates and equilibrium constants. The precise geometry and vibrational frequencies of transition states can also be determined, which are crucial for a complete understanding of the reaction dynamics.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-diphenylbut-2-yne-1,4-diol, offering detailed insights into its proton and carbon environments.

¹H NMR Analysis for Proton Environment and Structural Elucidation

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of protons within the molecule. In a typical ¹H NMR spectrum of this compound, the protons of the phenyl groups appear as multiplets in the aromatic region. The hydroxyl (-OH) protons present as a singlet, although its chemical shift can vary depending on the solvent and concentration. The methine protons (CH-OH) also produce distinct signals.

For instance, a study reported the ¹H NMR spectrum of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol in deuterated dimethyl sulfoxide (B87167) ([D6]DMSO), showing multiplets for the phenyl protons between δ 7.22 and 7.59 ppm, and a singlet for the two hydroxyl protons at 6.88 ppm. d-nb.info Another analysis of a diastereomeric mixture of 1-(4-bromophenyl)-1,4-diphenylbut-2-yne-1,4-diol in deuterated chloroform (B151607) (CDCl₃) showed a complex multiplet for the aromatic protons between δ 7.24 and 7.53 ppm and two singlets for the methine protons at δ 5.49 and 5.50 ppm, corresponding to the different diastereomers. ntu.edu.sg

Interactive Data Table: ¹H NMR Data for this compound and Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol | [D6]DMSO | 7.59 (d), 7.31 (t), 7.22 (t) | Phenyl Protons | d-nb.info |

| 6.88 (s) | Hydroxyl Protons | d-nb.info | ||

| 1-(4-Bromophenyl)-1,4-diphenylbut-2-yne-1,4-diol | CDCl₃ | 7.53-7.24 (m) | Aromatic Protons | ntu.edu.sg |

| 5.50 (s), 5.49 (s) | Methine Protons (diastereomers) | ntu.edu.sg | ||

| 1,4-Bis(4-(methylthio)phenyl)-1,4-diphenylbut-2-yne-1,4-diol | CDCl₃ | 7.57 (d), 7.49 (d), 7.34-7.27 (m), 7.19 (d) | Benzene (B151609) Protons | columbia.edu |

| 2.86 (s) | Hydroxyl Protons | columbia.edu | ||

| 2.46 (s) | Methyl Protons (-SCH₃) | columbia.edu |

¹³C NMR for Carbon Framework Analysis and Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of the molecule. The spectrum of this compound displays characteristic signals for the alkynyl carbons, the carbinolic carbons (C-OH), and the various carbons of the phenyl rings.

For example, the ¹³C NMR spectrum of 1,1,4,4-tetrakis(4-methylphenyl)but-2-yne-1,4-diol in [D6]DMSO showed signals for the alkynyl carbons at δ 89.2 ppm, the carbinolic carbons at δ 72.7 ppm, and the aromatic carbons between δ 125.7 and 143.8 ppm. d-nb.info The methyl carbons of the tolyl groups were observed at δ 20.5 ppm. d-nb.info

Interactive Data Table: ¹³C NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| 1,1,4,4-Tetrakis(4-methylphenyl)but-2-yne-1,4-diol | [D6]DMSO | 143.8, 136.0, 128.4, 125.7 | Aromatic Carbons | d-nb.info |

| 89.2 | Alkynyl Carbons | d-nb.info | ||

| 72.7 | Carbinolic Carbons | d-nb.info | ||

| 20.5 | Methyl Carbons | d-nb.info | ||

| 1,4-Bis(4-(methylthio)phenyl)-1,4-diphenylbut-2-yne-1,4-diol | CDCl₃ | 144.50, 141.52, 138.26, 128.37, 127.89, 126.49, 126.26, 125.90 | Aromatic Carbons | columbia.edu |

| 89.86 | Alkynyl Carbons | columbia.edu | ||

| 74.29 | Carbinolic Carbons | columbia.edu | ||

| 15.65 | Methyl Carbons (-SCH₃) | columbia.edu |

Specialized NMR Techniques for Mechanistic Insights (e.g., ³¹P NMR for Phosphine (B1218219) Adducts)

Specialized NMR techniques, such as Phosphorus-31 NMR (³¹P NMR), are invaluable for studying reaction mechanisms involving phosphorus-containing reagents. While direct studies on phosphine adducts of this compound are not extensively detailed in the provided context, the principles of ³¹P NMR are well-established for characterizing phosphine-borane complexes and monitoring phosphine oxidation. magritek.comsid.ir The formation of a phosphine-borane adduct results in a significant downfield shift and a line-broadened doublet in the ³¹P NMR spectrum compared to the sharp singlet of the free phosphine. sid.ir This technique can be applied to investigate interactions between this compound and phosphine-based catalysts or reagents, providing insights into adduct formation and reaction intermediates. magritek.comsid.ircardiff.ac.uk

¹⁹F NMR for Characterization of Fluorinated Analogues

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for the characterization of fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. scholaris.cabeilstein-journals.org This technique is particularly useful for confirming the incorporation and chemical environment of fluorine atoms in analogues of this compound.

For instance, the ¹⁹F NMR spectrum of 1,4-bis(4-fluorophenyl)-1,4-diphenylbut-2-yne-1,4-diol in acetone-d6 (B32918) showed a signal at δ -117.24 ppm, confirming the presence of the fluorine atoms on the phenyl rings. semanticscholar.org The chemical shift and any observed couplings provide structural information about the fluorinated derivative. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This is achieved by distinguishing between ions of very similar nominal mass.

For 1,4-bis(4-(methylthio)phenyl)-1,4-diphenylbut-2-yne-1,4-diol, the calculated mass for the molecular ion [M]⁺ was 482.1374, and the experimentally found mass was 482.1372, confirming the molecular formula C₃₀H₂₆O₂S₂. columbia.edu Similarly, for 1,4-bis(4-fluorophenyl)-1,4-diphenylbut-2-yne-1,4-diol, the calculated mass for the sodium adduct [M+Na]⁺ was 485.1135, with the found mass being 485.1136, verifying the formula C₂₈H₁₈F₄O₂Na. semanticscholar.org

Interactive Data Table: HRMS Data for this compound Analogues

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula | Reference |

| 1,4-Bis(4-(methylthio)phenyl)-1,4-diphenylbut-2-yne-1,4-diol | [M]⁺ | 482.1374 | 482.1372 | C₃₀H₂₆O₂S₂ | columbia.edu |

| 1,4-Bis(4-fluorophenyl)-1,4-diphenylbut-2-yne-1,4-diol | [M+Na]⁺ | 485.1135 | 485.1136 | C₂₈H₁₈F₄O₂Na | semanticscholar.org |

| 1,1,4,4-Tetrakis(4-methylphenyl)but-2-yne-1,4-diol | [M+Na]⁺ | 469.2138 | 469.2136 | C₃₂H₃₀O₂Na | d-nb.info |

| 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol | [M+Na]⁺ | 413.1512 | 413.1524 | C₂₈H₂₂O₂Na | semanticscholar.org |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state.

Single-crystal X-ray diffraction analysis provides unambiguous proof of structure and offers detailed insights into the molecule's conformation. For derivatives like (E)-1,1,4,4-tetraphenylbut-2-yne-1,4-diol, crystallographic data reveals a centrosymmetric molecule, where the center of inversion is located at the midpoint of the carbon-carbon triple bond. uni-giessen.de This analysis provides precise bond lengths and angles, for instance, a C≡C bond length of 1.178 (5) Å has been reported for this derivative. uni-giessen.de

The study of analogues, such as those where phenyl groups are substituted with trifluoromethyl groups, also employs X-ray diffraction to understand their structural and conformational properties. d-nb.info Furthermore, this technique is crucial for determining the diastereoselectivity of synthesis reactions, where the resulting product distribution (meso vs. dl diastereomers) can be explained by models based on X-ray diffraction data. researchgate.net The crystal structure is often stabilized by intermolecular forces, such as O—H⋯O hydrogen bonds, which can lead to the formation of linear supramolecular chains within the crystal lattice. uni-giessen.de

Below is a table of representative crystallographic data for a related homopropargyl alcohol, 5,5-diphenylpent-2-yne-1,5-diol, illustrating the type of information obtained from such analyses.

| Crystal Data | 5,5-Diphenylpent-2-yne-1,5-diol |

| Chemical Formula | C₁₇H₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9772 (3) |

| b (Å) | 22.8528 (8) |

| c (Å) | 7.3075 (3) |

| β (°) | 92.791 (1) |

| Volume (ų) | 1330.59 (9) |

| Temperature (K) | 100 |

| Reference | researchgate.net |

While detailed reports on classic host-guest inclusion complexes featuring this compound as the host are not prevalent, X-ray crystallography is an indispensable tool for characterizing more complex supramolecular systems and coordination compounds derived from it. For example, dicobalt carbonyl complexes of 1,4-butynediol can serve as building blocks for larger assemblies. researchgate.net X-ray crystallography has been used to establish the structure of these complex organometallic products, such as macrocycles formed through reactions of these substrates. researchgate.net In one instance, a dimeric compound derived from a butynediol derivative formed an adduct with a silver ion, and X-ray crystallography confirmed that the silver ion was coordinated by four thioether groups within the larger structure. researchgate.net This demonstrates the power of crystallography to elucidate the intricate binding and connectivity in multi-component systems derived from the butynediol framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Optical Property Assessment

UV-Vis spectroscopy is a valuable tool for analyzing this compound and related conjugated systems. The presence of phenyl groups and the alkyne moiety constitutes a chromophore that absorbs light in the ultraviolet region. This technique is useful for assessing the optical properties of related, more complex structures, such as carbo-benzenes and carbo-cyclohexadienes. kyoto-u.ac.jp For instance, a non-aromatic carbo-cyclohexadiene, which can be an intermediate in the synthesis of larger carbomers, exhibits notable dichromism, characterized by two strong absorption bands in the visible part of its UV-Vis spectrum. kyoto-u.ac.jp

While specific studies detailing the use of UV-Vis for real-time reaction monitoring of this compound synthesis are not extensively documented, the technique is inherently suitable for this purpose. Any reaction that involves a change in the electronic conjugation of the molecule—such as the oxidation of the diol to the corresponding dione (B5365651)—would result in a shift in the absorption wavelength and intensity, allowing the reaction progress to be tracked spectrophotometrically.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography for Yield Analysis)

Chromatographic methods are essential for the purification of this compound and for the quantitative analysis of reaction mixtures to determine purity and yield.

Flash column chromatography using silica (B1680970) gel is a commonly cited method for purifying the crude product after synthesis. uni-giessen.desemanticscholar.org The choice of solvent system, such as a hexane/ethyl acetate (B1210297) mixture, allows for the separation of the desired diol from starting materials and byproducts. semanticscholar.org

For quantitative analysis, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. The yield of this compound can be accurately determined using these techniques, often through the use of an internal standard. semanticscholar.org For example, one study reported determining the yield of a reaction product by HPLC analysis with p-diisopropyl benzene as the internal standard, while another utilized GC analysis with C₁₅H₃₂ as the standard. semanticscholar.org These methods provide a robust way to assess the efficiency of a synthetic protocol and the purity of the final compound.

The table below summarizes chromatographic methods used in the analysis of this compound and its precursors.

| Technique | Purpose | Stationary Phase | Mobile Phase / Conditions | Reference |

| Flash Chromatography | Purification | Silica Gel | Hexane / Ethyl Acetate (2:1) | semanticscholar.org |

| Column Chromatography | Purification | Silica Gel | Gradient of ethyl acetate in n-pentane | |

| HPLC | Yield Determination | Not Specified | Use of p-diisopropyl benzene as internal standard | semanticscholar.org |

| GC | Yield Determination | Not Specified | Use of C₁₅H₃₂ as internal standard | semanticscholar.org |

Retrosynthetic Analysis and Strategic Disconnections for 1,4 Diphenylbut 2 Yne 1,4 Diol

Identification of Key Synthons and Strategic Disconnection Points

The retrosynthetic analysis of 1,4-diphenylbut-2-yne-1,4-diol reveals a logical and efficient bond disconnection strategy. The key disconnection is made across the C-C single bonds between the carbonyl carbons and the alkyne unit. This approach is based on the well-established chemistry of acetylides as potent nucleophiles.

The primary disconnection points are the two C(sp)-C(sp3) bonds. This disconnection simplifies the molecule into two key synthons: a benzaldehyde (B42025) synthon, which acts as an electrophile, and an acetylene (B1199291) dianion synthon, which serves as the nucleophile.

This retrosynthetic strategy is synthetically feasible through the Favorsky reaction, a cornerstone of alkyne chemistry. nveo.org The forward synthesis involves the reaction of acetylene with two equivalents of benzaldehyde in the presence of a strong base, such as an alkali metal hydroxide (B78521) or alkoxide. This reaction proceeds via the nucleophilic attack of the acetylide anion on the carbonyl carbon of benzaldehyde.

| Target Molecule | Key Disconnection | Synthons | Starting Materials |

| This compound | C(sp)-C(sp3) bonds | Benzoyl cation and acetylide anion | Benzaldehyde and Acetylene |

A related synthetic approach involves the use of a protected form of acetylene, such as a bis(trimethylsilyl)acetylene, which can be sequentially deprotected and reacted with benzaldehyde. This method can offer greater control over the reaction and is particularly useful for the synthesis of unsymmetrical diols.

Stereochemical Control in Retrosynthetic Pathways and Synthetic Realization

The this compound molecule possesses two stereocenters at the carbinolic carbons, C1 and C4. Consequently, three stereoisomers are possible: a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The control of the stereochemical outcome of the synthesis is a critical aspect of its synthetic realization.

Achieving stereocontrol in the synthesis of this compound can be approached through several strategies. One of the most effective methods involves the use of chiral catalysts or reagents to induce enantioselectivity in the addition of the acetylide to benzaldehyde. This approach is well-documented for the synthesis of chiral propargyl alcohols. By employing a chiral ligand, it is possible to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

The diastereoselectivity of the second addition of the acetylide to another molecule of benzaldehyde can be influenced by the stereochemistry of the first-formed propargyl alcohol. This is an example of substrate-controlled diastereoselectivity. The existing stereocenter can direct the approach of the second benzaldehyde molecule, leading to a preference for either the syn or anti diastereomer.

For instance, the asymmetric hydrogenation of 1,4-diaryl-1,4-diketones has been shown to produce chiral 1,4-diarylbutane-1,4-diols with high enantioselectivity and diastereoselectivity. researchgate.net While this applies to the saturated analogue, similar principles of catalyst-controlled stereoselection can be envisioned for the synthesis of the unsaturated diol.

| Stereoisomer | Configuration | Synthetic Strategy |

| Enantiomeric Pair | (R,R) and (S,S) | Asymmetric catalysis using chiral ligands |

| Meso Compound | (R,S) | Achiral synthesis or separation of diastereomers |

Convergent and Linear Synthesis Strategies for Complex Derivatives

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. Both convergent and linear synthetic strategies can be employed, leveraging the reactivity of the alkyne and the hydroxyl groups.

Convergent Synthesis:

Linear Synthesis:

In a linear synthesis, the this compound can serve as a starting point for a stepwise elaboration of a more complex target. The hydroxyl groups can be functionalized or replaced, and the alkyne can undergo a variety of transformations, such as reduction to an alkene or alkane, or addition reactions to introduce new functional groups. For instance, the diol could be used as a monomer in a polymerization reaction to create linear polymers with repeating phenyl and hydroxyl functionalities. researchgate.net The selective hydrogenation of the alkyne to a cis-alkene is a key transformation that opens up pathways to a variety of butene-1,4-diol derivatives. google.com

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthesis Protocols for Alkyne Diols

The development of environmentally benign and efficient methods for synthesizing alkyne diols like 1,4-diphenylbut-2-yne-1,4-diol is a critical area of future research. Traditional syntheses often rely on stoichiometric organometallic reagents and volatile organic solvents, raising environmental and safety concerns.

Recent advancements have shown the potential of mechanochemistry as a sustainable alternative. For instance, the ball milling of calcium carbide (CaC2) with ketones, including those with α-hydrogens, has been demonstrated as an additive- and catalyst-free method for producing propargyl alcohols. d-nb.inforesearchgate.net This solid-state approach minimizes solvent waste and can be more energy-efficient than conventional methods. Further research could focus on expanding the substrate scope of this mechanochemical method to include a wider variety of aldehydes and ketones for the synthesis of a diverse range of symmetrical and unsymmetrical 1,4-diols.

Another promising direction is the use of flow microreactors. The generation of ethynyl (B1212043) Grignard reagents from acetylene (B1199291) gas in a falling film microreactor has been shown to be an efficient and safe process for the synthesis of propargyl alcohols. researchgate.net This technology allows for precise control over reaction parameters, enhanced mass and heat transfer, and the safe handling of gaseous reagents. researchgate.netkyoto-u.ac.jp Future work could explore the integration of this microreactor technology into a continuous flow process for the synthesis of this compound and its derivatives, potentially leading to higher yields and purity with reduced environmental impact.

The use of aqueous micellar reaction media also presents a sustainable approach. Surfactants can facilitate the reaction of hydrophobic substrates in water, reducing the need for organic solvents. mdpi.com Research into identifying suitable surfactant systems that can effectively solubilize the starting materials and promote the desired C-C bond formation would be a valuable contribution to the green synthesis of alkyne diols.

Exploration of Novel Catalytic Systems for Chemo- and Stereoselective Transformations

The development of novel catalytic systems that can achieve high levels of chemo- and stereoselectivity in transformations involving this compound is a major frontier. The presence of multiple reactive sites—the alkyne and two hydroxyl groups—presents both a challenge and an opportunity for selective functionalization.

Transition metal catalysis has been instrumental in the transformations of alkynes. For example, platinum and palladium complexes have been used for the diboration of 1,3-diynes, leading to the formation of boryl-functionalized enynes and dienes. acs.orgmdpi.com Future research could focus on developing catalysts that can selectively target one of the triple bonds in a diyne system or control the regioselectivity of addition to the alkyne in this compound. Gold catalysts, known for their ability to activate alkynes, have been used in cascade reactions of 1,4-diynes and could be further explored for selective transformations of this compound. acs.org

Enantioselective catalysis is another critical area. The development of chiral catalysts that can control the stereochemistry of reactions at the hydroxyl groups or additions across the alkyne would provide access to enantiomerically enriched products with potential applications in pharmaceuticals and materials science. For example, the catalytic enantioselective synthesis of secondary organoboronates has been achieved and could be adapted for the stereoselective functionalization of this compound. core.ac.uk

Integration of this compound into Advanced Functional Materials and Devices

The rigid, conjugated structure of this compound makes it an attractive candidate for incorporation into advanced functional materials. Its derivatives have the potential to exhibit interesting photophysical and electronic properties.

One area of exploration is the synthesis of photochromic materials. The acid-catalyzed reaction of but-2-yne-1,4-diols with naphthols can produce vinylnaphthofurans that exhibit photochromic behavior, switching between a colorless and a colored state upon exposure to UV and visible light. researchgate.netresearchgate.net Further research could focus on tuning the photochromic properties of these materials by modifying the substituents on the phenyl rings of the diol.

The diyne moiety in this compound and its derivatives can also be utilized in the synthesis of conjugated polymers and macrocycles. For instance, it can serve as a precursor to pericyclynediols, which are intermediates in the synthesis of carbo-benzenes. academie-sciences.fr These highly unsaturated, cyclic molecules are of fundamental interest and may have applications in molecular electronics.

Furthermore, the development of tellurophenes from diyne precursors opens up possibilities in the field of organic electronics and catalysis. scholaris.ca Tellurophenes can act as singlet oxygen sensitizers and have been investigated for their potential in photodynamic therapy and as catalysts for aerobic oxidation reactions. scholaris.ca Integrating this compound into such tellurium-containing heterocyclic systems could lead to novel materials with tailored electronic and photoredox properties.

Advanced Mechanistic Studies on Intramolecular and Intermolecular Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced computational and experimental techniques can provide valuable insights into the intricate details of its reactivity.

For example, Brønsted and Lewis acid-catalyzed reactions of propargylic 1,4-diols can lead to the formation of highly substituted furans through in situ formed allenyl ketone intermediates. ntu.edu.sg Detailed mechanistic studies, including the use of isotopic labeling and computational modeling, could elucidate the precise pathways of these cycloisomerization reactions and help in controlling the product distribution.

The intermolecular addition of alcohols to alkynes is another area where mechanistic studies are needed. While intramolecular cyclization of homopropargyl alcohols is a known process, the use of specific catalysts like triazole-gold can promote intermolecular addition to an alkyne. acs.org Understanding the factors that govern the competition between intra- and intermolecular pathways is essential for developing selective synthetic methods.

Furthermore, investigating the mechanism of nickel-catalyzed arylative cyclizations can provide insights into controlling the stereochemistry of the products. nottingham.ac.uk Unraveling the role of the catalyst and the factors that influence the reaction pathway will be key to developing more efficient and selective transformations.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Diphenylbut-2-yne-1,4-diol, and how can purity be validated?

- Methodological Answer : A common approach involves Sonogashira cross-coupling of phenylacetylene derivatives with 1,4-dihalo compounds, followed by dihydroxylation. For example, coupling 1,4-dibromobut-2-yne with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) yields the diphenyl intermediate, which is subsequently hydroxylated using osmium tetroxide (OsO₄) or catalytic hydrogen peroxide .

Q. How do steric effects from phenyl groups influence the compound’s reactivity in organic transformations?

- Methodological Answer : Steric hindrance from phenyl groups reduces nucleophilic attack at the alkyne moiety. For instance, in cycloaddition reactions (e.g., Huisgen 1,3-dipolar), copper(I)-catalyzed "click" reactions proceed slower compared to non-phenyl analogs. Kinetic studies via UV-Vis spectroscopy (monitoring azide consumption at 210 nm) can quantify reactivity differences .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields) may arise from ligand choice or solvent effects. Systematic optimization should include:

- Screening ligands (e.g., biphenylphosphines vs. N-heterocyclic carbenes).

- Solvent polarity studies (DMF vs. THF) using -NMR to monitor Pd-ligand coordination .

- Control experiments to rule out Pd nanoparticle formation via TEM analysis .

Q. How can computational modeling predict the compound’s role in proton exchange membranes (PEMs) for fuel cells?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) assess proton conductivity by analyzing hydrogen-bonding networks between hydroxyl groups and water molecules. Compare activation energies () for proton hopping in hydrated vs. anhydrous systems. Experimental validation involves impedance spectroscopy to measure conductivity under controlled humidity .

Q. What mechanistic insights explain its nematocidal activity in biological studies?

- Methodological Answer : Hypothesize disruption of mitochondrial electron transport in nematodes. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.